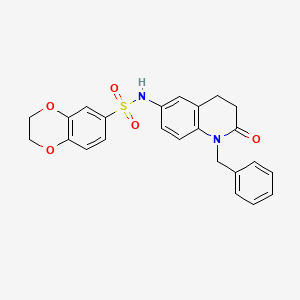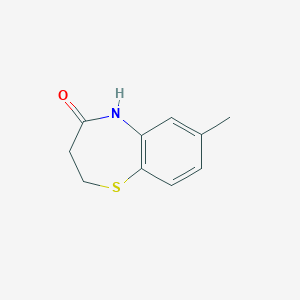
7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Descripción general
Descripción
7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazepines and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Agent Synthesis
Compounds similar to 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been used as reactants in the synthesis of antitumor agents. For example, they have been involved in creating psammopemmin A , which shows promise as an antitumor agent.
Inhibitors of Guanylate Cyclase
These compounds have also been used to prepare tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase . This enzyme plays a role in various physiological processes, and its inhibition can be significant in treating diseases.
Design and Synthesis of Anti-Cancer Agents
There is ongoing research into designing and synthesizing novel anti-cancer agents using similar compounds as leading structures. These efforts involve introducing pharmacophores that are known to possess antitumor properties .
In Vitro Cytotoxicity Evaluation
Benzothiazepine derivatives have been evaluated for their cytotoxicity in vitro against human cancer cell lines. This includes assessing selective toxicity towards liver and prostate cancer cells while sparing healthy embryonic liver cells .
Propiedades
IUPAC Name |
7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYANQYUGDLKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

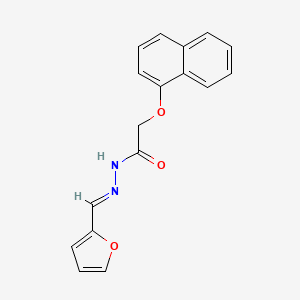
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
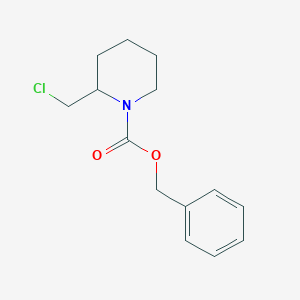
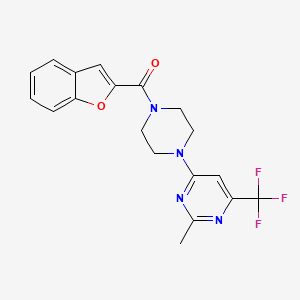
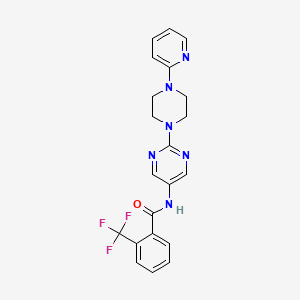
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
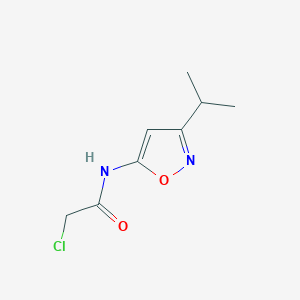
![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)
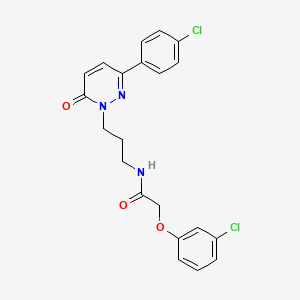
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
oxidoazanium](/img/structure/B2956425.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
